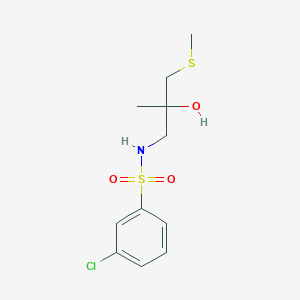

![molecular formula C20H16F3N3O2S B2779667 N-(2,4-difluorophenyl)-N'-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide CAS No. 895803-92-6](/img/structure/B2779667.png)

N-(2,4-difluorophenyl)-N'-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(2,4-difluorophenyl)-N’-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide” is a complex organic molecule. It contains several functional groups including amide, thiazole, and aromatic rings with fluorine substitutions. These groups can contribute to the compound’s reactivity and properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the fluorine atoms, and the formation of the amide bond. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings would contribute to its stability, while the electronegative fluorine atoms could influence its reactivity .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The amide group could participate in hydrolysis or condensation reactions, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its stability and influence its polarity .Applications De Recherche Scientifique

Fluorination Chemistry

Fluorination plays a critical role in the development of pharmaceuticals and agrochemicals, enhancing the biological activity, stability, and membrane permeability of compounds. Research on substituted (difluoroiodo)arenes has demonstrated the potential for creating difluoro compounds, which could include derivatives similar to N-(2,4-difluorophenyl)-N'-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide, showcasing the importance of fluorination in synthesizing biologically active molecules (Gregorčič & Zupan, 1977).

Antipathogenic Properties

The synthesis and characterization of thiourea derivatives, including those with fluorine substituents, have shown significant antipathogenic activities, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests that compounds like N-(2,4-difluorophenyl)-N'-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide could have potential applications in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis and Structural Investigation

Research on the synthesis and structural investigation of compounds through reactions involving fluorinated and heteroatom-containing reagents underlines the importance of precise chemical modifications in achieving desired physical and chemical properties. The study of N-alkenyl substituted Arduengo carbene and imidazole derivatives, for instance, offers insights into how modifications at the molecular level can impact the overall characteristics and potential applications of a compound, including those related to N-(2,4-difluorophenyl)-N'-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide (Tian et al., 2014).

Electrochemical and Electrochromic Properties

The introduction of different acceptor groups into polymers has been explored for its effects on electrochemical and electrochromic properties, which is relevant for applications in materials science, including sensors and display technologies. This research area may provide insights into the electronic properties of compounds like N-(2,4-difluorophenyl)-N'-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide and their potential uses in advanced material applications (Hu et al., 2013).

Anticancer Potential

The design and synthesis of novel compounds with potential anticancer activity is a significant area of research. Studies on thiazole derivatives, for instance, indicate the importance of structural modifications for achieving specific biological activities. This suggests that compounds structurally related to N-(2,4-difluorophenyl)-N'-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide could be explored for their anticancer properties, contributing to the development of new therapeutic agents (Mahmoud et al., 2021).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to act as agonists for pparα, -γ, and -δ . These are nuclear receptor proteins that function as transcription factors regulating the expression of genes .

Biochemical Pathways

Ppars are known to play a crucial role in the regulation of cellular differentiation, development, and metabolism (carbohydrate, lipid, protein), and tumorigenesis . Therefore, the compound’s interaction with PPARs could potentially affect these pathways.

Pharmacokinetics

A similar compound was found to have advantageous exposures and half-life both in animal models and in humans . This suggests that the compound could potentially have good bioavailability.

Result of Action

Given its potential interaction with ppars, it could influence cellular differentiation, development, and metabolism, and potentially have an impact on tumorigenesis .

Propriétés

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O2S/c1-11-17(29-20(25-11)12-3-2-4-13(21)9-12)7-8-24-18(27)19(28)26-16-6-5-14(22)10-15(16)23/h2-6,9-10H,7-8H2,1H3,(H,24,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEPSPXYSQOKSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2,4-difluorophenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2,2-dimethylpropanoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2779585.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2779588.png)

![Ethyl 4-[2-(2-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2779590.png)

![6-ethoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2779592.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2779597.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]benzamide](/img/structure/B2779602.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]furan-3-carboxamide](/img/structure/B2779604.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2779605.png)